Cas no 913836-00-7 (4-Boronobenzenesulfonic acid)

4-Boronobenzenesulfonic acid is a boronic acid derivative featuring a sulfonic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of both boronic and sulfonic acid moieties enhances its utility in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency. Its water-soluble sulfonic acid group improves reactivity in aqueous environments, while the boronic acid moiety facilitates selective binding to diols and other functional groups. This compound is particularly valuable in the development of sensors, bioconjugates, and drug candidates, offering precise functionalization capabilities and compatibility with diverse reaction conditions.
4-Boronobenzenesulfonic acid structure
4-Boronobenzenesulfonic acid structure
商品名:4-Boronobenzenesulfonic acid
CAS番号:913836-00-7
MF:C6H7BO5S
メガワット:201.99278
MDL:MFCD09027231
CID:802840
PubChem ID:20207836

4-Boronobenzenesulfonic acid 化学的及び物理的性質

名前と識別子

    • 4-Boronobenzenesulfonic acid
    • Benzenesulfonic acid, 4-borono- (9CI)
    • 4-Boronobenzenesulphonic acid
    • OR3603
    • 4-BORONOBENZENESULFONICACID
    • 4-(Hydroxysylphonyl)boronic acid
    • A853406
    • 4-(dihydroxyboranyl)benzene-1-sulfonic acid
    • CS-0174710
    • C6H7BO5S
    • 4-Sulfobenzeneboronic acid
    • MFCD09027231
    • BS-24811
    • 913836-00-7
    • 4-Boronobenzene-1-sulfonic acid
    • SCHEMBL10713994
    • EN300-4255993
    • AKOS015833560
    • Benzenesulfonic acid,4-borono-(9ci)
    • DTXSID20603572
    • MDL: MFCD09027231
    • インチ: InChI=1S/C6H7BO5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4,8-9H,(H,10,11,12)
    • InChIKey: LCPDRGMZQSQOCQ-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=CC(=C1)S(=O)(=O)O)B(O)O

計算された属性

  • せいみつぶんしりょう: 202.01100
  • どういたいしつりょう: 202.0107247g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 249
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 103Ų

じっけんとくせい

  • 密度みつど: 1.62
  • 屈折率: 1.619
  • PSA: 103.21000
  • LogP: -0.30610

4-Boronobenzenesulfonic acid セキュリティ情報

4-Boronobenzenesulfonic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB245411-1 g
4-Boronobenzenesulphonic acid, 98%; .
913836-00-7 98%
1 g
€1,257.50 2023-07-20
Apollo Scientific
OR3603-250mg
4-Boronobenzenesulphonic acid
913836-00-7 98%
250mg
£325.00 2024-05-25
TRC
B689303-10mg
4-Boronobenzenesulfonic acid
913836-00-7
10mg
$ 110.00 2023-04-18
TRC
B689303-100mg
4-Boronobenzenesulfonic acid
913836-00-7
100mg
$ 523.00 2023-04-18
Enamine
EN300-4255993-5.0g
4-(dihydroxyboranyl)benzene-1-sulfonic acid
913836-00-7 95.0%
5.0g
$2235.0 2025-03-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1245380-250mg
4-Boronobenzenesulfonic acid
913836-00-7 98%
250mg
¥3800.00 2024-04-25
1PlusChem
1P006NQZ-1g
4-boronobenzenesulfonic acid
913836-00-7 98%
1g
$942.00 2025-02-21
abcr
AB245411-250mg
4-Boronobenzenesulphonic acid, 98%; .
913836-00-7 98%
250mg
€416.00 2025-02-19
SHENG KE LU SI SHENG WU JI SHU
sc-261404-250mg
4-(Hydroxysylphonyl)boronic acid,
913836-00-7
250mg
¥3309.00 2023-09-05
1PlusChem
1P006NQZ-250mg
4-boronobenzenesulfonic acid
913836-00-7 98%
250mg
$299.00 2025-02-21

4-Boronobenzenesulfonic acid 関連文献

4-Boronobenzenesulfonic acidに関する追加情報

Recent Advances in the Application of 4-Boronobenzenesulfonic Acid (CAS: 913836-00-7) in Chemical Biology and Pharmaceutical Research

4-Boronobenzenesulfonic acid (CAS: 913836-00-7) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural and functional properties. This aromatic boronic acid derivative combines a sulfonic acid group with a boronic acid moiety, enabling diverse applications in drug discovery, materials science, and biochemical assays. Recent studies have highlighted its potential as a versatile building block for the synthesis of novel therapeutic agents and as a key component in sensing and diagnostic platforms.

One of the most notable applications of 4-boronobenzenesulfonic acid is its role in the development of boron-containing drugs. Boron's ability to form reversible covalent bonds with biological nucleophiles, such as hydroxyl groups in serine proteases, has made it a valuable element in drug design. Researchers have utilized 4-boronobenzenesulfonic acid as a precursor for the synthesis of protease inhibitors, particularly targeting enzymes like thrombin and factor Xa, which are critical in coagulation pathways. The sulfonic acid group enhances the compound's solubility and bioavailability, addressing a common challenge in boron-based drug development.

In addition to its therapeutic potential, 4-boronobenzenesulfonic acid has been employed in the design of advanced materials. Its dual functionality allows for the creation of self-assembled monolayers (SAMs) on metal surfaces, which are useful in biosensor development. Recent work has demonstrated its efficacy in glucose sensing, where the boronic acid moiety selectively binds to diols, enabling the detection of glucose in physiological fluids. This application is particularly promising for continuous glucose monitoring systems in diabetes management.

Furthermore, the compound's utility extends to the field of chemical biology, where it serves as a tool for studying protein-ligand interactions. By incorporating 4-boronobenzenesulfonic acid into fluorescent probes, researchers have achieved real-time visualization of enzymatic activity and protein dynamics. A 2023 study published in the Journal of Medicinal Chemistry showcased its use in developing a turn-on fluorescent sensor for detecting hydrogen peroxide, a reactive oxygen species implicated in various diseases. The sensor's high selectivity and sensitivity underscore the compound's potential in diagnostic applications.

Despite these advancements, challenges remain in optimizing the stability and specificity of 4-boronobenzenesulfonic acid derivatives. Recent efforts have focused on modifying the compound's structure to reduce off-target effects and improve pharmacokinetic properties. For instance, a team at the University of Cambridge reported the synthesis of a series of analogs with varying substituents on the benzene ring, leading to improved binding affinity and reduced cytotoxicity. These modifications highlight the ongoing innovation in harnessing this compound's full potential.

In conclusion, 4-boronobenzenesulfonic acid (CAS: 913836-00-7) represents a multifaceted tool in modern chemical biology and pharmaceutical research. Its applications span drug development, materials science, and diagnostics, driven by its unique chemical properties. As research continues to uncover new uses and refine existing ones, this compound is poised to play an increasingly vital role in addressing complex biomedical challenges. Future directions may include exploring its utility in targeted drug delivery systems and as a component in smart materials responsive to biological stimuli.

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